molecular formula C18H18N5O4.ClH.Cl<br>C18H19Cl2N5O4 B13796514 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride CAS No. 67846-59-7

2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride

Cat. No.: B13796514
CAS No.: 67846-59-7
M. Wt: 440.3 g/mol
InChI Key: BMBZQBZJZSCXNQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including methoxy, azo, and diazonium groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the diazotization of 2,5-dimethoxyaniline, followed by coupling with a suitable azo compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group into amines.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophiles, while the azo group can participate in redox reactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride
  • 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium bromide
  • 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium sulfate

Uniqueness

The uniqueness of 2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

67846-59-7

Molecular Formula

C18H18N5O4.ClH.Cl
C18H19Cl2N5O4

Molecular Weight

440.3 g/mol

IUPAC Name

4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride;hydrochloride

InChI

InChI=1S/C18H17N5O4.2ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;;/h4-10,17H,1-3H3;2*1H

InChI Key

BMBZQBZJZSCXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.Cl.[Cl-]

Origin of Product

United States

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